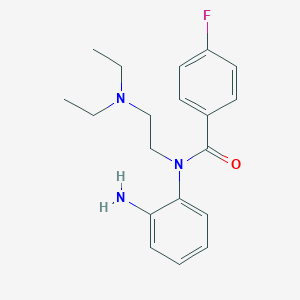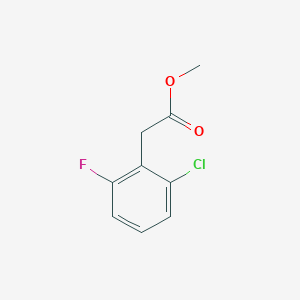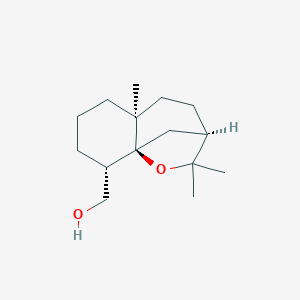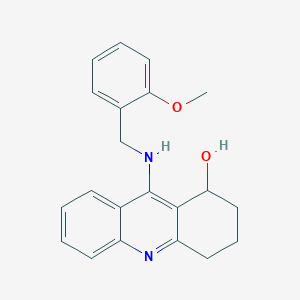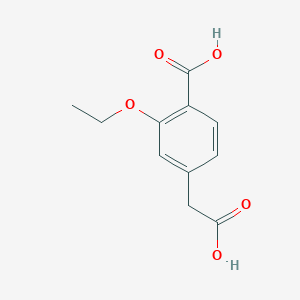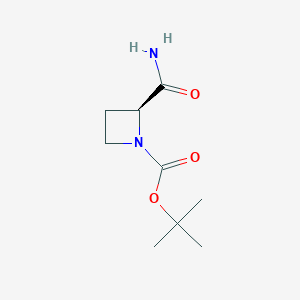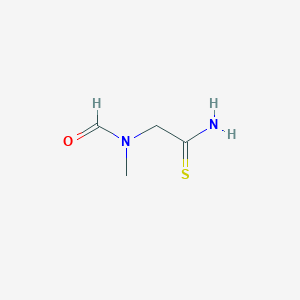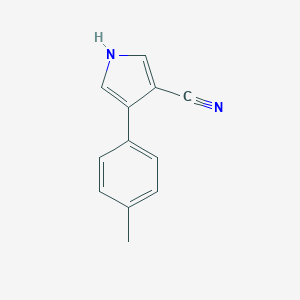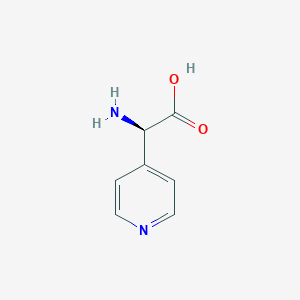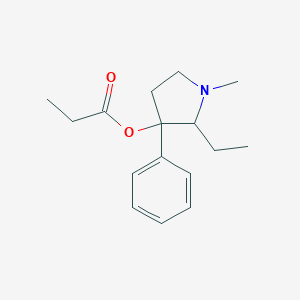
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate, also known as EPHEDRINE, is a naturally occurring alkaloid found in plants of the genus Ephedra. It has been used for centuries in traditional Chinese medicine for its bronchodilatory and thermogenic properties. EPHEDRINE is a sympathomimetic drug that stimulates the central nervous system, which makes it a popular ingredient in weight loss supplements and performance-enhancing drugs. In
Wirkmechanismus
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate acts as a sympathomimetic drug by stimulating the release of norepinephrine and epinephrine from nerve terminals. This results in increased heart rate, blood pressure, and metabolic rate. 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate also stimulates the release of dopamine, which can lead to feelings of euphoria and increased motivation.
Biochemische Und Physiologische Effekte
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has a number of biochemical and physiological effects on the body. It increases the release of norepinephrine and epinephrine, which leads to increased heart rate and blood pressure. 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate also increases metabolic rate and fat oxidation, leading to weight loss. It has been shown to improve exercise performance by increasing oxygen uptake and decreasing fatigue. 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate also has bronchodilatory effects, making it useful in the treatment of asthma and nasal congestion.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has a number of advantages and limitations for lab experiments. Its effects on weight loss and exercise performance make it a useful tool for studying these areas. However, its sympathomimetic effects can make it difficult to isolate specific mechanisms of action. Additionally, the use of 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate in lab experiments is limited by its potential for abuse and the need for careful dosing.
Zukünftige Richtungen
There are a number of future directions for research on 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate. One area of interest is its potential for use in the treatment of obesity and metabolic disorders. Additionally, further research is needed to better understand the mechanisms of action of 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate and its effects on the central nervous system. Finally, there is a need for further research on the safety and potential for abuse of 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate.
Synthesemethoden
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate can be synthesized from benzaldehyde and nitroethane via a Henry reaction to form 2-nitropropene. The 2-nitropropene is then reduced to 2-propen-1-amine, which is then reacted with benzyl chloride to form N-benzylpropen-1-amine. The N-benzylpropen-1-amine is then reduced with sodium borohydride to form 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has been extensively studied for its effects on weight loss, exercise performance, and thermogenesis. It has been shown to increase metabolic rate and fat oxidation, leading to weight loss. 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has also been shown to improve exercise performance by increasing oxygen uptake and decreasing fatigue. Additionally, 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has been used to treat asthma and nasal congestion due to its bronchodilatory effects.
Eigenschaften
CAS-Nummer |
102280-76-2 |
|---|---|
Produktname |
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate |
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
(2-ethyl-1-methyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C16H23NO2/c1-4-14-16(11-12-17(14)3,19-15(18)5-2)13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
UOTCUJGGSUJBJM-UHFFFAOYSA-N |
SMILES |
CCC1C(CCN1C)(C2=CC=CC=C2)OC(=O)CC |
Kanonische SMILES |
CCC1C(CCN1C)(C2=CC=CC=C2)OC(=O)CC |
Synonyme |
2-ethyl-1-methyl-3-phenyl-pyrrolidin-3-ol, propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



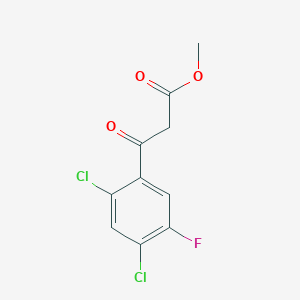
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
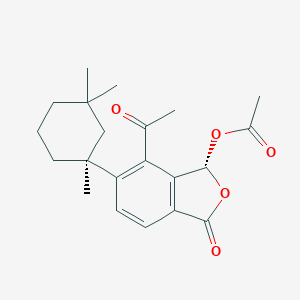
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
